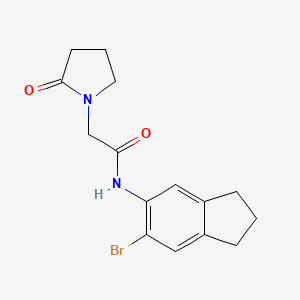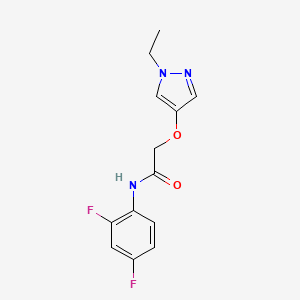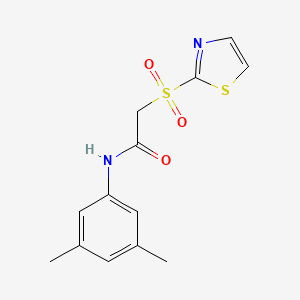
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as BRD0705, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in regulating gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide may help to restore normal gene expression and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide has a range of biochemical and physiological effects, including inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. Additionally, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have anti-inflammatory effects and may help to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its high potency and specificity. However, one of the limitations of using N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is exploring its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide and to identify potential drug targets. Finally, additional research is needed to optimize the synthesis method for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide and to develop more efficient and cost-effective methods for producing this compound.
Méthodes De Synthèse
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide has been synthesized using various methods, including a one-pot reaction, a microwave-assisted method, and a palladium-catalyzed cross-coupling reaction. One of the most common methods for synthesizing N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide is the one-pot reaction, which involves the reaction of 6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid with 2-oxopyrrolidine-1-yl-acetic acid in the presence of a coupling agent such as HATU or TBTU.
Applications De Recherche Scientifique
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide exhibits anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-12-7-10-3-1-4-11(10)8-13(12)17-14(19)9-18-6-2-5-15(18)20/h7-8H,1-6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRTZDVWTRDYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Br)NC(=O)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7679532.png)
![N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7679545.png)
![3-[(4-Methoxyphenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679559.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-(1-ethylpyrazol-4-yl)oxy-N-methylacetamide](/img/structure/B7679564.png)


![3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide](/img/structure/B7679587.png)
![1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole](/img/structure/B7679595.png)
![4-[[4-(4-Methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7679598.png)

![5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one](/img/structure/B7679613.png)
![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)

![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)